

1,3-Dicaffeoylquinic Acid: A Comprehensive Technical Review of Its Bioactivities

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Compound of Interest

Compound Name: 1,3-Dicaffeoylquinic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants, including *Inula viscosa* and artichoke.[1][2][3] This comprehensive technical guide provides an in-depth review of the current scientific literature on 1,3-diCQA, focusing on its diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities and Mechanisms of Action

1,3-Dicaffeoylquinic acid has demonstrated a wide spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in various disease models, including neurodegenerative disorders, viral infections, and metabolic diseases.

Antioxidant Activity

1,3-diCQA is a potent antioxidant, effectively scavenging free radicals and mitigating oxidative stress.[1][4][5] Its antioxidant capacity has been demonstrated through various in vitro assays, where it has shown to be more effective than other known antioxidants in certain conditions.[4]

The primary mechanism of its antioxidant action involves the direct scavenging of reactive oxygen species (ROS), such as hydroxyl and superoxide radicals.[1][4][5]

Anti-inflammatory Effects

1,3-diCQA exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, dicaffeoylquinic acids have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6][7] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] By downregulating these pathways, 1,3-diCQA effectively reduces the expression of inflammatory cytokines and enzymes.[6][7]

Neuroprotective Properties

The neuroprotective effects of 1,3-diCQA are closely linked to its antioxidant and anti-inflammatory activities, as well as its ability to modulate specific neuronal signaling pathways. Studies have shown that it can protect neuronal cells from toxicity induced by agents like β -amyloid, a key player in Alzheimer's disease.[8][9] The underlying mechanisms include the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[8][10][11] Activation of these pathways enhances cellular antioxidant defenses and promotes cell survival.[8][11]

Antiviral Activity

Dicaffeoylquinic acid derivatives have shown promise as antiviral agents, particularly against respiratory syncytial virus (RSV).[7][12][13] The proposed mechanism of action involves the inhibition of virus-cell fusion, a critical step in the viral life cycle.[7][13] This activity appears to be specific to certain viruses, with less significant effects observed against others like influenza A.[7][13]

Anti-diabetic Potential

1,3-diCQA and related compounds have been investigated for their potential in managing diabetes. A key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes, α -amylase and α -glucosidase.[14][15] By inhibiting these enzymes, the breakdown of complex

carbohydrates into glucose is slowed down, which can help in controlling postprandial hyperglycemia.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of **1,3-dicaffeoylquinic acid** and its isomers as reported in the literature.

Biological Activity	Assay	Test System	IC50/EC50 Value	Reference
Antioxidant	DPPH Radical Scavenging	In vitro	Lower than other known antioxidants (specific value not provided)	[4]
ABTS Radical Scavenging	In vitro	Lower than other known antioxidants (specific value not provided)	[4]	
Hydroxyl Radical Scavenging	ESR	Effective scavenging observed	[1][4]	
Superoxide Radical Scavenging	ESR	Effective scavenging observed	[1][4]	
Anti-inflammatory	NO Production Inhibition	LPS-stimulated RAW264.7 macrophages	Range for DCQAs: 5-50 μ M	[1]
Neuroprotection	Protection against A β (42) toxicity	Neuronal cells	Concentration-dependent increase in cell viability	[10]
OGD/reperfusion-induced injury	Astrocytes	Increased cell viability at 10-100 μ M	[10][11]	
Antiviral	Anti-RSV Activity	Plaque Reduction Assay	IC50 for 3,4-di-O-caffeoylquinic acid: 2.33 μ M; IC50 for 3,5-di-	[7][13]

		O-caffeoylquinic acid: 1.16 μ M	
Anti-diabetic	α -Glucosidase Inhibition	In vitro	IC50 for a dicaffeoylquinic acid derivative (compound 1 from <i>A. annua</i>): 157.13 \pm 6.82 μ g/mL [14]
α -Amylase Inhibition	In vitro	Moderate inhibition observed for some dicaffeoylquinic acid derivatives	[14]
DPPIV Inhibition	In vitro	IC50 for a dicaffeoylquinic acid derivative (compound 1 from <i>A. annua</i>): 0.225 \pm 0.04 μ g/mL	[14]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

- Protocol:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
 - Prepare various concentrations of 1,3-diCQA in methanol.
 - In a 96-well plate, add 100 μ L of the DPPH solution to each well.
 - Add 100 μ L of the 1,3-diCQA solutions to the respective wells. A blank containing only methanol is also included.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of 1,3-diCQA.[\[1\]](#)

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

- Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS \bullet •). The reduction of the blue-green ABTS \bullet • to its colorless neutral form is monitored spectrophotometrically.
- Protocol:
 - Generate the ABTS \bullet • stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
 - Dilute the ABTS \bullet • stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
 - Prepare various concentrations of 1,3-diCQA.

- Add a small volume of the 1,3-diCQA solution to the diluted ABTS•+ solution.
- After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[\[1\]](#)

Anti-inflammatory Activity Assay

NO Production Inhibition in LPS-stimulated RAW264.7 Macrophages

- Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
- Protocol:
 - Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of 1,3-diCQA for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
 - After incubation, collect the cell culture supernatant.
 - Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
 - Measure the absorbance at 540 nm. The IC50 value for NO inhibition is calculated from the dose-response curve.[\[6\]](#)[\[7\]](#)

Neuroprotective Activity Assay

Protection against Oxidative Stress in SH-SY5Y Neuroblastoma Cells

- Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or β -amyloid.
- Protocol:
 - Culture SH-SY5Y human neuroblastoma cells in a suitable medium.
 - Seed the cells in a 96-well plate.
 - Pre-treat the cells with different concentrations of 1,3-diCQA for a specified period (e.g., 24 hours).
 - Induce oxidative stress by adding H₂O₂ or A β peptide to the cell culture and incubate for another 24 hours.
 - Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to the cells, incubating for a few hours, and then solubilizing the formazan crystals with a solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm).
 - The neuroprotective effect is quantified as the percentage of cell viability compared to the control (untreated) and stressed cells. The EC₅₀ value can be determined from the dose-response curve.^{[9][16]}

Antiviral Activity Assay

Plaque Reduction Assay for RSV

- Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques (areas of cell death) by 50%.
- Protocol:
 - Grow a confluent monolayer of host cells (e.g., HEp-2) in 6-well plates.
 - Prepare serial dilutions of 1,3-diCQA.

- Mix a standard amount of RSV with each dilution of the compound and incubate for 1 hour at 37°C.
- Inoculate the cell monolayers with the virus-compound mixtures.
- After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and the corresponding concentration of 1,3-diCQA.
- Incubate the plates for several days until plaques are visible.
- Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- The IC₅₀ value is the concentration of 1,3-diCQA that reduces the number of plaques by 50% compared to the virus control.[\[2\]](#)[\[12\]](#)[\[17\]](#)

Anti-diabetic Activity Assays

1. α -Amylase Inhibition Assay

- Principle: This assay measures the inhibition of α -amylase, an enzyme that hydrolyzes starch to smaller sugars.
- Protocol:
 - Prepare a solution of α -amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).
 - Prepare a starch solution as the substrate.
 - Mix the enzyme solution with various concentrations of 1,3-diCQA and pre-incubate.
 - Initiate the reaction by adding the starch solution and incubate at 37°C.
 - Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid, DNS).
 - Measure the amount of reducing sugars produced by measuring the absorbance at 540 nm.

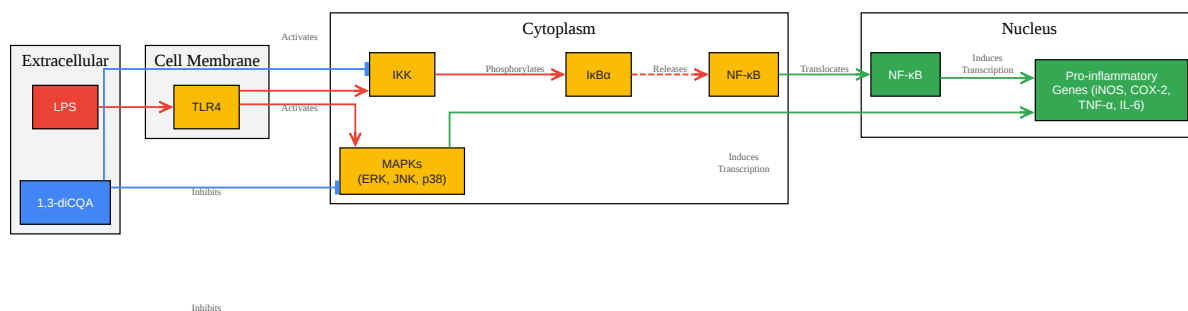
- Acarbose is typically used as a positive control. The IC₅₀ value is calculated from the dose-inhibition curve.[\[14\]](#)[\[18\]](#)

2. α -Glucosidase Inhibition Assay

- Principle: This assay measures the inhibition of α -glucosidase, an enzyme that breaks down disaccharides into glucose.
- Protocol:
 - Prepare a solution of α -glucosidase in a buffer (e.g., phosphate buffer, pH 6.8).
 - Use p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate.
 - Mix the enzyme solution with various concentrations of 1,3-diCQA and pre-incubate.
 - Start the reaction by adding the pNPG solution and incubate at 37°C.
 - Stop the reaction by adding a stopping reagent (e.g., sodium carbonate).
 - Measure the amount of p-nitrophenol released by measuring the absorbance at 405 nm.
 - Acarbose is used as a positive control. The IC₅₀ value is determined from the dose-inhibition curve.[\[14\]](#)[\[18\]](#)

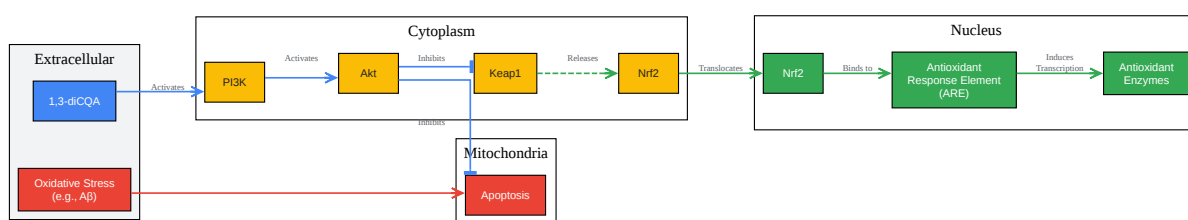
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing the bioactivity of **1,3-dicaffeoylquinic acid**.



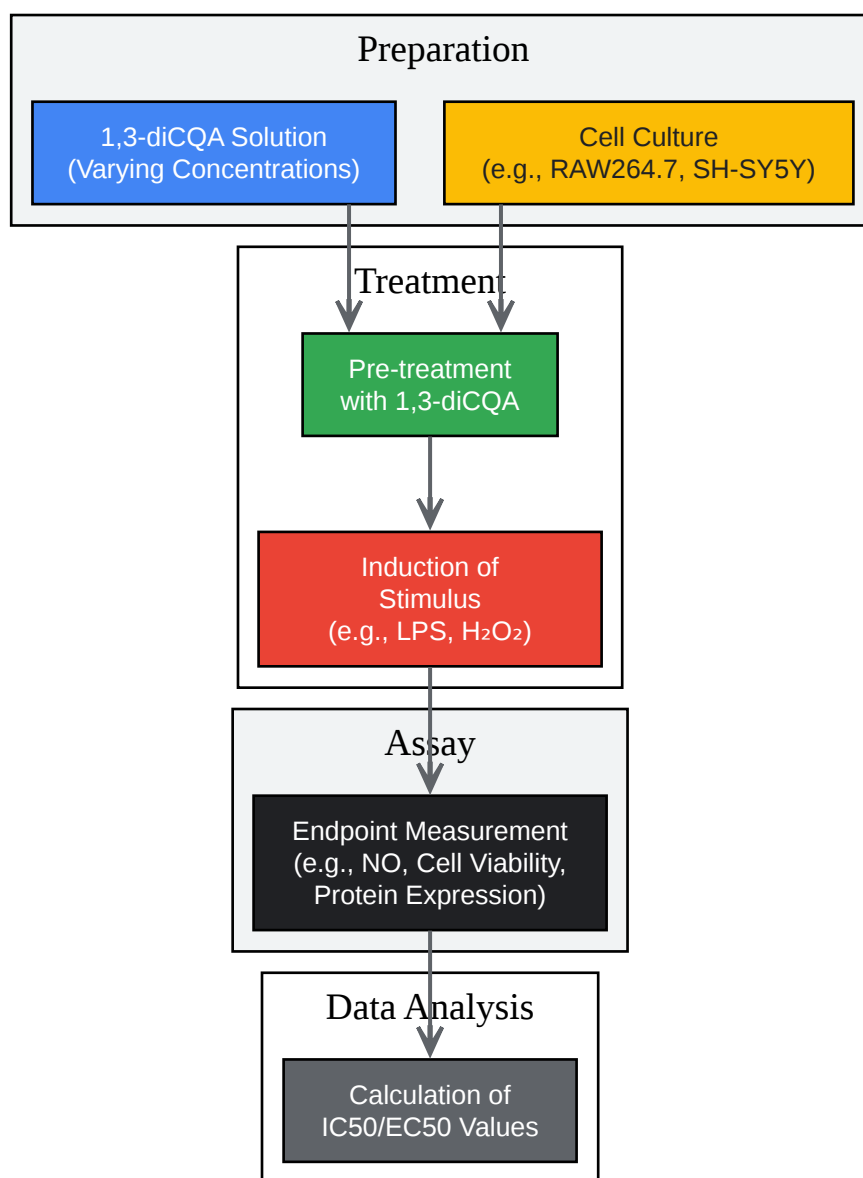
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Caption: Anti-inflammatory mechanism of 1,3-diCQA via inhibition of NF-κB and MAPK pathways.



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Caption: Neuroprotective mechanism of 1,3-diCQA via PI3K/Akt/Nrf2 signaling pathway.



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